2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a chemical compound with the molecular formula C16H15F2N3O2S and a molecular weight of 351.371 g/mol . This compound is known for its unique chemical structure, which includes a difluoromethoxy group, a benzoyl group, and a hydrazinecarbothioamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Benzoyl Intermediate: The benzoyl group is introduced through a reaction involving 4-(difluoromethoxy)benzoic acid and appropriate reagents.
Introduction of the Hydrazinecarbothioamide Moiety: The hydrazinecarbothioamide group is added through a reaction involving hydrazine and carbon disulfide under controlled conditions.
Final Coupling Reaction: The final step involves coupling the benzoyl intermediate with the hydrazinecarbothioamide moiety to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Modulating Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:
2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE: This compound has a similar structure but with a different position of the methyl group on the phenyl ring.
2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE: This compound has an ethyl group instead of a methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15F2N3O2S |
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Molecular Weight |
351.4g/mol |
IUPAC Name |
1-[[4-(difluoromethoxy)benzoyl]amino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C16H15F2N3O2S/c1-10-2-6-12(7-3-10)19-16(24)21-20-14(22)11-4-8-13(9-5-11)23-15(17)18/h2-9,15H,1H3,(H,20,22)(H2,19,21,24) |
InChI Key |
JXEYFDKOMCSIGP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)OC(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
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